molecular formula C12H10N2S B14350409 2-(Methylsulfanyl)-1H-perimidine CAS No. 92972-05-9

2-(Methylsulfanyl)-1H-perimidine

Cat. No.: B14350409
CAS No.: 92972-05-9
M. Wt: 214.29 g/mol
InChI Key: HMEVZBYEHKWSDJ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1H-perimidine is a heterocyclic compound that contains a perimidine ring with a methylsulfanyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1H-perimidine typically involves the reaction of 2-aminopyrimidine with methylsulfanyl reagents. One common method is the cyclization of 2-aminopyrimidine with methylsulfanyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-1H-perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)nicotinamide
  • 2-(Methylsulfanyl)pyrimidine
  • 2-(Methylsulfanyl)quinoline

Uniqueness

2-(Methylsulfanyl)-1H-perimidine is unique due to its specific perimidine ring structure combined with the methylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-methylsulfanyl-1H-perimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-15-12-13-9-6-2-4-8-5-3-7-10(14-12)11(8)9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEVZBYEHKWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC3=C2C(=CC=C3)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524519
Record name 2-(Methylsulfanyl)-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92972-05-9
Record name 2-(Methylsulfanyl)-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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